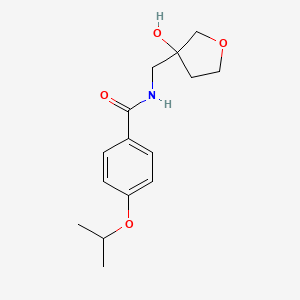

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

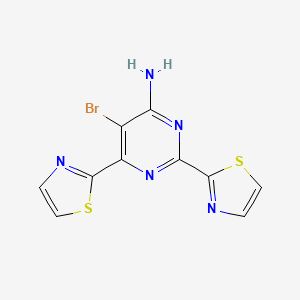

The compound "3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate" is a derivative of chromen-2-one, which is a scaffold present in various pharmacologically active molecules. The chromen-2-one core is known for its presence in compounds with diverse biological activities, including antimicrobial properties. The compound likely possesses similar properties due to the presence of the chromen-2-one core and the substitution pattern on the molecule.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the condensation of various reagents. For instance, the synthesis of related compounds has been reported through the reductive amination of chromen-2-one intermediates with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method includes the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in pyridine or ethanol . These methods highlight the versatility of chromen-2-one derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques allow for the determination of the substitution pattern and the confirmation of the molecular framework. The presence of the methoxyphenoxy and diethylcarbamate groups in the compound of interest would contribute to its unique chemical behavior and potential biological activity.

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions. For example, the reaction of phenyl N-(4-formylphenyl)carbamate with 3-acetyl-2H-chromen-2-one can yield carbamate derivatives . Additionally, the condensation of methyl 4-acetylphenylcarbamate with different reagents can lead to the formation of chalcones and chromenium salts . These reactions demonstrate the reactivity of the chromen-2-one core and its ability to form complex structures with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as methoxy and carbamate functionalities, can affect the molecule's polarity, solubility, and reactivity. These properties are crucial for the compound's interaction with biological targets and its overall pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound belongs to a class of chemicals that are extensively studied for their chemical synthesis and properties. For instance, Velikorodov et al. (2014) discussed the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, highlighting a method for forming chromene derivatives through condensation and esterification processes. Such compounds have implications in the development of novel materials with specific chemical properties (A. V. Velikorodov, V. A. Ionova, E. Melent’eva, N. N. Stepkina, & A. A. Starikova, 2014).

Antibacterial Activity

The research on the antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one by Behrami and Dobroshi (2019) provides insights into the potential of such compounds in medical and pharmaceutical applications. Their study demonstrated that synthesized compounds showed significant bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This suggests that derivatives of the compound might have applications in developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).

Novel Organic Compounds Synthesis

Studies such as the one conducted by Pelter, Hussain, Smith, and Ward (1997) explore the synthesis of related chromen-6-ones and chromenes through unique processes involving phenolic oxidation. This work contributes to the broader field of organic chemistry by providing new methodologies for synthesizing complex organic compounds that could have various scientific and industrial applications (A. Pelter, A. Hussain, Gareth R. Smith, & R. Ward, 1997).

Eigenschaften

IUPAC Name |

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)29-17-10-11-18-19(13-17)27-14(3)21(20(18)24)28-16-9-7-8-15(12-16)26-4/h7-13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOASAWUNQFQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

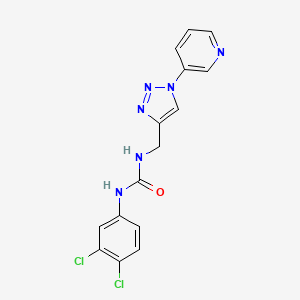

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)

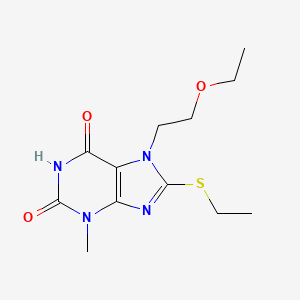

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)

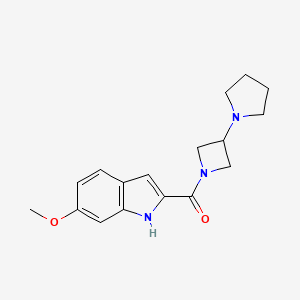

![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)

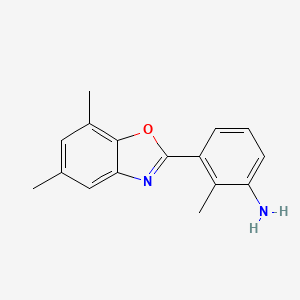

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)